3,4-Dimethoxythiophenol (CAS 700-96-9) is a highly electron-rich aromatic thiol utilized extensively as a nucleophilic precursor and specialized ligand in advanced chemical synthesis. Characterized by two strongly electron-donating methoxy groups at the 3- and 4-positions, this compound exhibits a predicted pKa of approximately 6.52, rendering its conjugate thiolate exceptionally nucleophilic. In industrial and academic procurement, it is prioritized over standard thiophenols for applications requiring elevated HOMO levels, lowered oxidation potentials, or enhanced nucleophilic attack. It serves as a critical building block in the synthesis of complex sulfur heterocycles, redox-active materials for energy storage, and photoredox transition metal catalysts where precise electronic tuning is mandatory .
Substituting 3,4-dimethoxythiophenol with unsubstituted benzenethiol or mono-substituted 4-methoxybenzenethiol frequently results in reaction failure or suboptimal electronic properties. The dual methoxy groups synergistically increase the electron density on the sulfur atom, which is strictly required to drive demanding intramolecular cyclizations that stall with less nucleophilic analogs. Furthermore, in electrochemical and photophysical applications, the specific 3,4-dimethoxy substitution pattern is necessary to precisely tune the oxidation potential and raise the pπ(RS-) orbital energy of the thiolate; generic analogs fail to achieve the required low-potential redox thresholds or the desired bathochromic shifts in metal-to-ligand charge transfer complexes [1].
In the synthesis of 1-benzothiopyrylium salts via reaction with bifunctional C3 components (such as dibenzoylmethane), the nucleophilicity of the thiol is the rate- and yield-determining factor. 3,4-Dimethoxybenzenethiol successfully undergoes the requisite intramolecular substitution to form the cyclized product in 38–69% yield. In direct contrast, both benzenethiol and 4-methoxybenzenethiol are explicitly documented as 'not sufficiently nucleophilic' for this pathway, leading instead to stalled resonance-stabilized carbenium-sulfonium cations rather than the desired heterocycle .
| Evidence Dimension | Cyclization success and nucleophilicity threshold |
| Target Compound Data | 38–69% yield of cyclized benzothiopyrylium salts |
| Comparator Or Baseline | Benzenethiol and 4-methoxybenzenethiol (0% yield, reaction stalls at cation intermediate) |
| Quantified Difference | Absolute functional divergence (successful cyclization vs. complete pathway failure) |
| Conditions | Reaction with dibenzoylmethane or 3-chloro-1-phenylprop-2-en-1-one in glacial AcOH/HClO4 |
Buyers synthesizing complex sulfur heterocycles must procure the 3,4-dimethoxy variant, as mono-substituted or unsubstituted baselines lack the nucleophilicity required to complete the ring closure.
The development of redox mediators for lithium-oxygen batteries requires precise matching of the mediator's oxidation potential to that of Li2O2. Utilizing 3,4-dimethoxythiophenol as a synthetic precursor yields 2,3,6,7-tetramethoxythianthrene, which exhibits a highly depressed oxidation potential of approximately 3.7 V vs. Li/Li+. This is significantly lower than the oxidation potentials of mediators derived from less electron-rich precursors, allowing it to effectively suppress parasitic chemistries during battery charging that would otherwise consume up to 15% of the electron flow [1].
| Evidence Dimension | Oxidation potential of derived thianthrene mediator |
| Target Compound Data | ~3.7 V vs. Li/Li+ (via 3,4-dimethoxythiophenol precursor) |
| Comparator Or Baseline | Standard thianthrene derivatives (>3.8 to 4.0+ V vs. Li/Li+) |
| Quantified Difference | >100 mV reduction in oxidation potential, aligning with Li2O2 oxidation |
| Conditions | Cyclic voltammetry in DME (1.0 M LiTFSI) electrolyte |
For energy storage materials procurement, this specific precursor is essential to synthesize mediators with the exact electrochemical window needed to prevent solvent and carbon degradation in Li-O2 cells.
When used as a thiolate ligand in transition metal complexes (such as Pt(II) terpyridine or Cu(II) bathophenanthroline systems), the 3,4-dimethoxy substitution profoundly alters the complex's photophysics. The strong electron-donating methoxy groups raise the pπ(RS-) orbital energy of the thiolate group. This results in a significantly lower energy ligand-to-ligand charge transfer (LLCT) absorption band compared to complexes utilizing standard pyridine-2-thiolate or unsubstituted thiophenolate ligands, enabling efficient visible-light excitation for photooxidative catalysis [1].
| Evidence Dimension | pπ(RS-) orbital energy and LLCT absorption energy |
| Target Compound Data | Lowered LLCT absorption energy (bathochromic shift into visible region) |
| Comparator Or Baseline | Unsubstituted thiophenolate or pyridine-2-thiolate ligands (higher energy LLCT) |
| Quantified Difference | Significant bathochromic shift in absorption maxima due to raised HOMO |
| Conditions | Spectroscopic analysis of synthesized Pt(II) and Cu(II) complexes |
Researchers developing visible-light photoredox catalysts must select this specific ligand to ensure the metal complex absorbs efficiently in the targeted lower-energy visible spectrum.
In the design of responsive fluorescent probes for biothiol detection, the 3,4-dimethoxythiophenol moiety is utilized as a superior structural quencher. Its specific redox properties allow it to act as a highly efficient Photoinduced Electron Transfer (PET) donor when conjugated to fluorophores like coumarin-enone. This ensures a near-zero background fluorescence (OFF state) compared to less electron-rich thiol quenchers, resulting in a dramatic 'turn-on' fluorescence response (e.g., at 600 nm) upon cleavage by the target analyte [1].
| Evidence Dimension | Background fluorescence suppression (PET efficiency) |
| Target Compound Data | Near-complete fluorescence quenching (high PET efficiency) |
| Comparator Or Baseline | Standard aryl thioethers (lower PET efficiency, higher background noise) |
| Quantified Difference | Maximized signal-to-noise ratio upon target-induced cleavage |
| Conditions | In vitro fluorescence assays in physiological buffers |
Diagnostic developers procure this compound to synthesize high-contrast 'turn-on' probes, as generic thiols fail to provide the requisite PET efficiency for ultra-low background noise.
Due to its superior nucleophilicity compared to mono-substituted analogs, 3,4-dimethoxythiophenol is the mandatory precursor for synthesizing 1-benzothiopyrylium salts and related heterocycles via intramolecular cyclization with C3 components.
The compound is utilized to synthesize highly electron-rich thianthrene derivatives (e.g., 2,3,6,7-tetramethoxythianthrene). Its specific substitution pattern lowers the final oxidation potential to ~3.7 V vs. Li/Li+, making it ideal for suppressing parasitic chemistry in Li-O2 batteries [1].
As a thiolate ligand, it raises the pπ(RS-) orbital energy in transition metal complexes (such as Cu(II) or Pt(II) systems), shifting the ligand-to-ligand charge transfer (LLCT) into the visible spectrum for advanced photooxidative catalysis [2].
It is incorporated into coumarin-enone and BODIPY fluorophores where it acts as a highly efficient PET donor. This provides an ultra-low background fluorescence baseline, enabling high-contrast 'turn-on' diagnostic assays [3].
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